molecular formula C10H18O B1220830 2-Pinanol CAS No. 473-54-1

2-Pinanol

Cat. No.: B1220830
CAS No.: 473-54-1
M. Wt: 154.25 g/mol
InChI Key: YYWZKGZIIKPPJZ-UHFFFAOYSA-N
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Description

2-Pinanol, also known as 2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol, is a bicyclic terpenoid derived from the terpene pinene. It contains a tertiary alcohol and exists in both cis and trans isomeric forms, both of which are chiral . This compound is notable for its role in the synthesis of various fragrance and flavor compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pinanol is typically produced by the deoxygenation of corresponding cis- and trans-2-pinane hydroperoxide, which can be obtained through the autoxidation of pinane with air . The process involves the following steps:

    Autoxidation of Pinane: Pinane is exposed to air, leading to the formation of cis- and trans-2-pinane hydroperoxide.

    Deoxygenation: The hydroperoxides are then deoxygenated to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of crude sulphated turpentine, a by-product of the pulp and paper industry. The key step in this process is the pyrolysis of cis-2-pinanol to linalool, which requires high temperatures (600-650°C) . This method is not highly selective due to the decomposition of the product under these conditions.

Chemical Reactions Analysis

Types of Reactions: 2-Pinanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Pinanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pinanol involves its conversion to linalool through thermal isomerization. This process involves the opening of the pinane ring in an intramolecular reaction . The molecular targets and pathways involved in its bioactivity are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems.

Comparison with Similar Compounds

2-Pinanol is unique among terpenoids due to its bicyclic structure and the presence of a tertiary alcohol. Similar compounds include:

Compared to these compounds, this compound’s unique structure and reactivity make it a valuable intermediate in the synthesis of various fine chemicals.

Properties

IUPAC Name

2,6,6-trimethylbicyclo[3.1.1]heptan-2-ol
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InChI

InChI=1S/C10H18O/c1-9(2)7-4-5-10(3,11)8(9)6-7/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YYWZKGZIIKPPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
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DSSTOX Substance ID

DTXSID5029180
Record name 2-Pinanol
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Molecular Weight

154.25 g/mol
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Physical Description

Liquid, Nearly white solid; mp = 22-24 deg C; Camphor-type odor; [MSDSonline]
Record name Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-
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Record name Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel-
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Vapor Pressure

0.07 [mmHg]
Record name 2-Pinanol
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CAS No.

473-54-1, 4948-29-2
Record name 2-Pinanol
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Record name 2-Pinanol, trans-
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Record name Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-
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Record name Bicyclo[3.1.1]heptan-2-ol, 2,6,6-trimethyl-, (1R,2R,5S)-rel-
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Record name 2-Pinanol
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Record name 2,6,6-trimethylbicyclo[3.1.1]heptane-3-ol
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Synthesis routes and methods

Procedure details

To 25 milliliters of acetonitrile were added 1.38 grams (10 millimoles) of pinane, 0.13 gram (0.8 millimole) of N-hydroxyphthalimide and 0.015 gram (0.06 millimole) of Co(AA)2, and the resultant mixture was stirred in an oxygen atmosphere at a temperature of 100° C. for six hours. Pinane was transformed into 2-pinanol (selectivity for pinane 91%, yield 82%) with a transformation rate of 90%.
[Compound]
Name
resultant mixture
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0 (± 1) mol
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Reaction Step One
Quantity
0 (± 1) mol
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0 (± 1) mol
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1.38 g
Type
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0.13 g
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[Compound]
Name
Co(AA)2
Quantity
0.015 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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